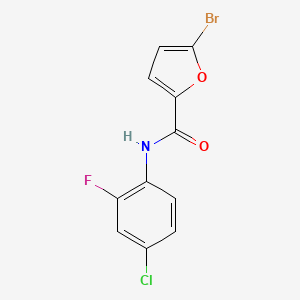
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenoxyacetyl)-4H-1,2,4-triazol-3-amine, also known as PPTA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. PPTA is a triazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine is not fully understood but it is believed to act by inhibiting certain enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation. In agriculture, this compound has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In vitro studies have shown that this compound inhibits the growth of cancer cells and plant pathogens. In vivo studies have shown that this compound has low toxicity and can be used as a potential chemotherapeutic agent. This compound has also been shown to have antifungal and antibacterial activities.
実験室実験の利点と制限
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using different methods and can be used in various assays. However, this compound has some limitations, including its low solubility in water and some organic solvents. It can also be challenging to obtain high yields of this compound using some synthesis methods.
将来の方向性
There are several future directions for the study of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine. In pharmaceuticals, further studies are needed to determine the efficacy and safety of this compound as a chemotherapeutic agent. In agriculture, this compound can be studied further for its potential use as a natural fungicide. In material science, this compound can be studied further for its potential use as a ligand in metal-organic frameworks. Further studies are also needed to understand the mechanism of action of this compound and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in different studies and further research is needed to fully understand its potential applications.
合成法
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has been synthesized using different methods, including the reaction of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-ylamine with various reagents such as sodium hydride, sodium borohydride, and triethylamine. The reaction conditions and reagents used in the synthesis of this compound have been optimized to obtain high yields and purity. The purity and identity of this compound have been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has been studied for its potential applications in various fields such as pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been studied for its anticancer, antifungal, and antibacterial activities. It has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In agriculture, this compound has been studied for its antifungal activity against plant pathogens. In material science, this compound has been studied for its potential use as a ligand in metal-organic frameworks.
特性
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-13-12-7-14(10)9(15)6-16-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMUQZABCQINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976368 |
Source


|
| Record name | 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6089-70-9 |
Source


|
| Record name | 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)

